N-Benzyl-D-proline ethyl ester
Overview
Description
N-Benzyl-D-proline ethyl ester is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring and an ethyl ester group attached to the carboxyl group. This compound is often used in peptide synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.
Biochemical Pathways
Given its use in peptide synthesis , it may be involved in the formation or modification of peptides
Pharmacokinetics
Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.
Result of Action
Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.
Action Environment
The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-D-proline ethyl ester can be synthesized through the esterification of N-Benzyl-D-proline with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using large-scale chromatography or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
N-Benzyl-D-proline ethyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Benzyl-L-proline ethyl ester: Similar in structure but with the L-enantiomer of proline.
L-Proline benzyl ester hydrochloride: A related compound used in peptide synthesis.
N-Benzyl-L-phenylalanine: Another benzylated amino acid derivative with different applications.
Uniqueness: N-Benzyl-D-proline ethyl ester is unique due to its specific stereochemistry (D-enantiomer) and the presence of both benzyl and ethyl ester groups. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASAKCDOWUBQX-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350813 | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172478-10-3 | |
Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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